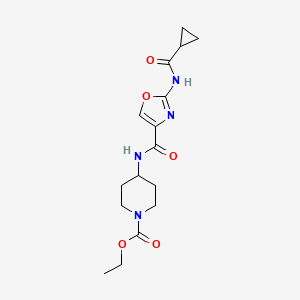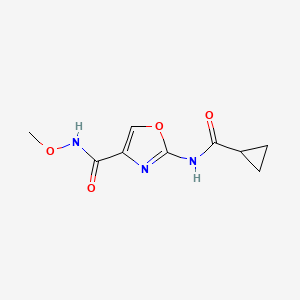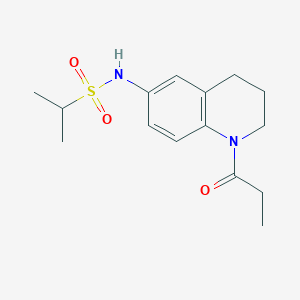
N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide (NHP-TFPB) is a synthetic compound commonly used in scientific research. It is a small molecule that has been studied for its potential therapeutic applications, including its ability to modulate neurotransmitter systems and to act as an antagonist at certain receptors. NHP-TFPB has been used in a variety of scientific experiments and has been found to have a range of biochemical and physiological effects.
科学的研究の応用
N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide has been studied for its potential therapeutic applications, including its ability to modulate neurotransmitter systems and to act as an antagonist at certain receptors. It has been found to have a range of biochemical and physiological effects, and has been used in a variety of scientific experiments. For example, this compound has been used to study the effects of dopamine on behavior in animal models, as well as to study the pharmacological effects of various drugs on the central nervous system. Additionally, this compound has been used to study the effects of serotonin on behavior, and to investigate the effects of various drugs on the cardiovascular system.
作用機序
N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide has been found to act as an antagonist at certain receptors, such as the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the serotonin 5-HT2C receptor. It has also been found to modulate the activity of several neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic systems. This compound has been found to inhibit the reuptake of dopamine, serotonin, and noradrenaline, which can lead to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In animal models, this compound has been found to modulate the activity of the dopaminergic and serotonergic systems, leading to changes in behavior. It has also been found to reduce anxiety and depression-like behaviors in animal models, as well as to reduce the locomotor hyperactivity associated with certain drugs. Additionally, this compound has been found to have anti-inflammatory and anti-oxidative properties, as well as to reduce the risk of cardiovascular disease.
実験室実験の利点と制限
N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide is a useful tool for scientific research due to its ability to modulate neurotransmitter systems and act as an antagonist at certain receptors. It is also a relatively inexpensive compound that is readily available. However, there are some limitations to using this compound in lab experiments. For example, it can be difficult to accurately measure the levels of this compound in the body due to its short half-life. Additionally, this compound is a relatively new compound, and there is still much to be learned about its effects and potential therapeutic applications.
将来の方向性
The potential therapeutic applications of N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide are still being studied, and there are a number of potential future directions for research. For example, further research could be conducted to investigate the effects of this compound on the cardiovascular system, as well as its potential applications in the treatment of anxiety and depression. Additionally, further research could be conducted to investigate the effects of this compound on other neurotransmitter systems, such as the glutamatergic system. Finally, further research could be conducted to investigate the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and cancer.
合成法
N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide is synthesized from an intermediate compound, 2-hydroxy-3-phenylpropyl trifluoromethylbenzoate (HPTPB), by an amide-bond formation reaction. HPTPB is first synthesized by reacting 3-phenylpropanoic acid with trifluoromethylbenzoyl chloride in the presence of a base. The intermediate compound is then reacted with an amine base, such as ammonia or an amine salt, to form this compound. This reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, and requires the use of a catalyst, such as a Lewis acid, to facilitate the formation of the amide bond.
特性
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c18-17(19,20)15-9-5-4-8-14(15)16(23)21-11-13(22)10-12-6-2-1-3-7-12/h1-9,13,22H,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCPBHVUVAMIBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC=C2C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-oxo-4H-chromene-2-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide](/img/structure/B6495732.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B6495735.png)

![N-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,3-oxazol-2-yl)cyclopropanecarboxamide](/img/structure/B6495745.png)


![4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B6495761.png)

![N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6495777.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6495784.png)
![N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide](/img/structure/B6495790.png)
![N'-[(4-hydroxyoxan-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B6495791.png)

![5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B6495817.png)